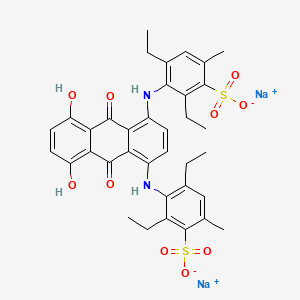
Benzenesulfonic acid, 3,3'-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4-diethyl-6-methyl-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 3,3’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4-diethyl-6-methyl-, disodium salt) is a complex organic compound with significant industrial and scientific applications. It is known for its unique structural properties and reactivity, making it a valuable compound in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 3,3’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4-diethyl-6-methyl-, disodium salt) involves multiple steps, including the sulfonation of benzene derivatives and subsequent reactions to introduce the anthracenediyl and diimino groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation processes, followed by purification steps to isolate the final product. The use of advanced techniques such as chromatography and crystallization is common to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 3,3’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4-diethyl-6-methyl-, disodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonamide derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions often involve specific solvents and controlled temperatures to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include various sulfonic acid and sulfonamide derivatives, which have applications in different chemical processes and industries .
Applications De Recherche Scientifique
Benzenesulfonic acid, 3,3’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4-diethyl-6-methyl-, disodium salt) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Benzenesulfonic acid, 3,3’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4-diethyl-6-methyl-, disodium salt) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid used in various chemical processes.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with structural similarities.
Acid Blue 80: A related compound used in dye production.
Uniqueness
Benzenesulfonic acid, 3,3’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4-diethyl-6-methyl-, disodium salt) stands out due to its complex structure and multifunctional properties, making it suitable for diverse applications in research and industry .
Propriétés
Numéro CAS |
72749-82-7 |
|---|---|
Formule moléculaire |
C36H36N2Na2O10S2 |
Poids moléculaire |
766.8 g/mol |
Nom IUPAC |
disodium;3-[[4-(2,6-diethyl-4-methyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-2,4-diethyl-6-methylbenzenesulfonate |
InChI |
InChI=1S/C36H38N2O10S2.2Na/c1-7-19-15-17(5)35(49(43,44)45)21(9-3)31(19)37-23-11-12-24(28-27(23)33(41)29-25(39)13-14-26(40)30(29)34(28)42)38-32-20(8-2)16-18(6)36(22(32)10-4)50(46,47)48;;/h11-16,37-40H,7-10H2,1-6H3,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 |
Clé InChI |
ZEKXVMQOCPURJH-UHFFFAOYSA-L |
SMILES canonique |
CCC1=C(C(=C(C(=C1)C)S(=O)(=O)[O-])CC)NC2=C3C(=C(C=C2)NC4=C(C=C(C(=C4CC)S(=O)(=O)[O-])C)CC)C(=O)C5=C(C=CC(=C5C3=O)O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















